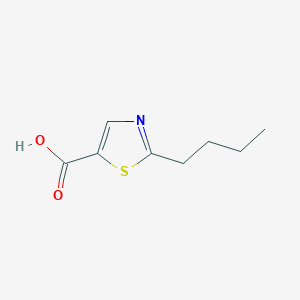

2-Butyl-1,3-thiazole-5-carboxylic acid

Overview

Description

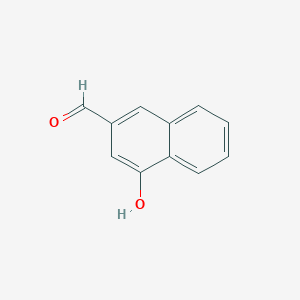

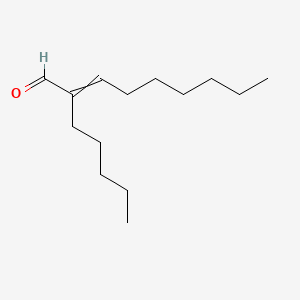

2-Butyl-1,3-thiazole-5-carboxylic acid, also known as 2-tert-butyl-1,3-thiazole-5-carboxylic acid, is a chemical compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . This compound is a white solid with a melting point between 200-205°C .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-tert-butylthiazole-5-carboxylate with lithium hydroxide in tetrahydrofuran (THF). The mixture is stirred for 16 hours at room temperature. After the solvents are removed under vacuum, the resulting thick liquid is diluted with water and acidified with 2M HCl solution to pH 4 to 5.Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring, which includes three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point between 200-205°C . It has a molecular weight of 185.25 .Scientific Research Applications

Synthesis and Biological Evaluation of Thiazole Derivatives

Research has demonstrated the synthesis and biological evaluation of benzofused thiazole derivatives, including those related to 2-Butyl-1,3-thiazole-5-carboxylic acid, as potential antioxidant and anti-inflammatory agents. The synthesized compounds were evaluated for their in vitro antioxidant and anti-inflammatory activities, showing that some derivatives possess distinct anti-inflammatory activity compared to standard references. These compounds exhibited potential antioxidant activity against various reactive species, suggesting that benzofused thiazole derivatives could serve as interesting templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Impact of Carboxylic Acids on Microbial Inhibition

Another study highlights the role of carboxylic acids, including structures similar to this compound, as biorenewable chemicals that can inhibit microbial growth at concentrations below desired yields and titers. These findings underscore the importance of understanding the mechanisms behind biocatalyst inhibition by carboxylic acids to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).

Thiazole Derivatives as Pharmaceutical Agents

A review covering the therapeutic applications of thiazole and its derivatives, including compounds structurally related to this compound, discusses their wide range of biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. This comprehensive overview of thiazole derivatives' therapeutic applications emphasizes the potential of these compounds in drug development and pharmaceutical research (Leoni et al., 2014).

Biological Activities of Carboxylic Acid Derivatives

Research on naturally occurring neo fatty (carboxylic) acids and neo alkanes, including derivatives of carboxylic acids like this compound, has shown diverse biological activities. These natural metabolites and their synthetic derivatives are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the significance of carboxylic acid derivatives in various industrial applications (Dembitsky, 2006).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with various biological targets such as xanthine oxidase , topoisomerase II , and various cell receptors .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

For example, some thiazole derivatives inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Result of Action

Thiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s stable under normal temperatures but decomposes under high temperatures and acidic conditions .

properties

IUPAC Name |

2-butyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-3-4-7-9-5-6(12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZFUBCZHESJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601006 | |

| Record name | 2-Butyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30709-73-0 | |

| Record name | 2-Butyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)

![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)

![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)

![Spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)